molecular formula C22H20N2 B3169360 (S)-N,N'-Dimethyl-1,1'-binaphthyldiamine CAS No. 93713-30-5

(S)-N,N'-Dimethyl-1,1'-binaphthyldiamine

Cat. No. B3169360
CAS RN: 93713-30-5
M. Wt: 312.4 g/mol
InChI Key: PXDKDUXMEHPNCO-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis analysis involves understanding the chemical reactions used to synthesize the compound. This includes the reactants, conditions, catalysts, and the mechanism of the reaction .


Molecular Structure Analysis

Molecular structure analysis involves understanding the arrangement of atoms in the molecule. This can be determined using various spectroscopic methods and computational chemistry .


Chemical Reactions Analysis

Chemical reactions analysis involves studying the reactions that the compound undergoes. This includes understanding the reactants, products, conditions, and mechanism of the reaction .


Physical And Chemical Properties Analysis

This involves studying the physical and chemical properties of the compound such as melting point, boiling point, solubility, reactivity, and stability .

Scientific Research Applications

1. Conformational Studies

(S)-N,N'-Dimethyl-1,1'-binaphthyldiamine and its derivatives have been studied for their conformational properties. These compounds, including 1,1'-binaphthyl derivatives, have been analyzed through UV and CD spectroscopy to understand their dihedral angles and spectral characteristics. This research is significant in assessing the conformational aspects of such compounds (Bari, Pescitelli, & Salvadori, 1999).

2. Synthetic Methods

The synthesis of optically pure dimethyl 1,1'-binaphthalene-2,2'-dicarboxylate from 1,1'-binaphthalene-2,2'-diol, an essential step in producing this compound, has been developed. This process involves methoxycarbonylation catalyzed by Pd(OAc)2 and other catalysts (Ohta, Ito, Inagaki, & Takaya, 1993).

3. Liquid Crystal Studies

The solution conformation of certain 1,1'-binaphthyl compounds, including N,N,N',N'-tetramethyl-[1,1'-binaphthaene]-2,2'-diamine and N,N'-dimethyl[1,1'-binaphthalene]-2,2'-diamine, has been explored using various methods such as MMX calculations and CD spectra. These studies contribute to understanding liquid crystal behavior in such compounds (Rosini, Franzini, Salvadori, & Spada, 1992).

4. Polymer Synthesis

This compound derivatives have been utilized in synthesizing chiral conjugated polymers. These polymers show unique UV and CD features, highlighting their potential in materials science and engineering (Cheng & Pu, 1999).

5. Catalysis in Organic Reactions

Compounds derived from this compound have been used in metal complexes, showing potential in asymmetric allylic substitution and hydroformylation reactions. These reactions are crucial in organic synthesis and pharmaceutical manufacturing (Bravo et al., 2015).

6. Ligand Development for Asymmetric Catalysis

Derivatives of this compound have been synthesized and applied in enantioselective addition reactions. These ligands play a vital role in developing asymmetric catalysis, which is fundamental in creating chiral drugs and other substances (Vyskocil, Jaracz, Smrčina, Štícha, Hanuš, Polášek, & Kočovský, 1998).

Mechanism of Action

The mechanism of action is particularly relevant for biologically active compounds. It describes how the compound interacts with biological systems to exert its effects .

Safety and Hazards

Safety and hazards analysis involves understanding the risks associated with handling and using the compound. This includes toxicity, flammability, environmental impact, and precautions for safe handling .

Future Directions

Future directions could involve potential applications of the compound, areas of research that need further exploration, and predictions about how the compound’s use and importance might evolve .

properties

IUPAC Name

N-methyl-1-[2-(methylamino)naphthalen-1-yl]naphthalen-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2/c1-23-19-13-11-15-7-3-5-9-17(15)21(19)22-18-10-6-4-8-16(18)12-14-20(22)24-2/h3-14,23-24H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXDKDUXMEHPNCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C2=CC=CC=C2C=C1)C3=C(C=CC4=CC=CC=C43)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

93713-30-5
Record name (S)-N,N'-Dimethyl-1,1'-binaphthyldiamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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